

# VE-821 solubility DMSO storage conditions

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## Compound Focus: VE-821

CAS No.: 1232410-49-9

Cat. No.: S548526

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## Basic Properties & Handling

The following table summarizes the core physical and chemical properties of **VE-821** for laboratory use.

Property	Specification
CAS No.	1232410-49-9 [1] [2] [3]
Molecular Formula	C <sub>18</sub> H <sub>16</sub> N <sub>4</sub> O <sub>3</sub> S [1] [2] [3]
Molecular Weight	368.41 g/mol [1] [2] [3]
Purity	Typically ≥98% (HPLC) [2]
Physical Form	White to beige or light green powder [2] [3]

## Solubility & Stock Solution Preparation

**VE-821** is highly soluble in DMSO but not in aqueous buffers. [1] [2] [3]

- **Primary Solvent: DMSO** [1] [2] [3]
- **Reported Solubility in DMSO:**
  - **>10 mg/mL** (clear solution) [2]
  - **50 mg/mL** (135.72 mM) [3]

- 74 mg/mL (200.86 mM) [1]
- 100 mM [4]
- **Aqueous Solubility:** Insoluble in water and ethanol [1] [3].

For *in vivo* studies, it can be prepared as a homogeneous suspension using a vehicle like 0.5% Carboxymethyl cellulose sodium salt (CMC-Na) at concentrations  $\geq 5$  mg/mL. [1]

## Storage & Stability

- **Recommended Storage Temperature:** -20°C [2] [3] [5]
- **Stability of Stock Solution:**
  - -80°C: 1 year [3]
  - -20°C: 6 months [3]
- **Shipping:** Can be transported at room temperature. Stability tests indicate it can be shipped without cooling measures. [1]

## Biological Activity & Experimental Use

**VE-821** is a high-affinity, ATP-competitive inhibitor that specifically targets the ATR kinase, a key regulator of the DNA damage response. [2] [5] [4]

## Potency and Selectivity Profile

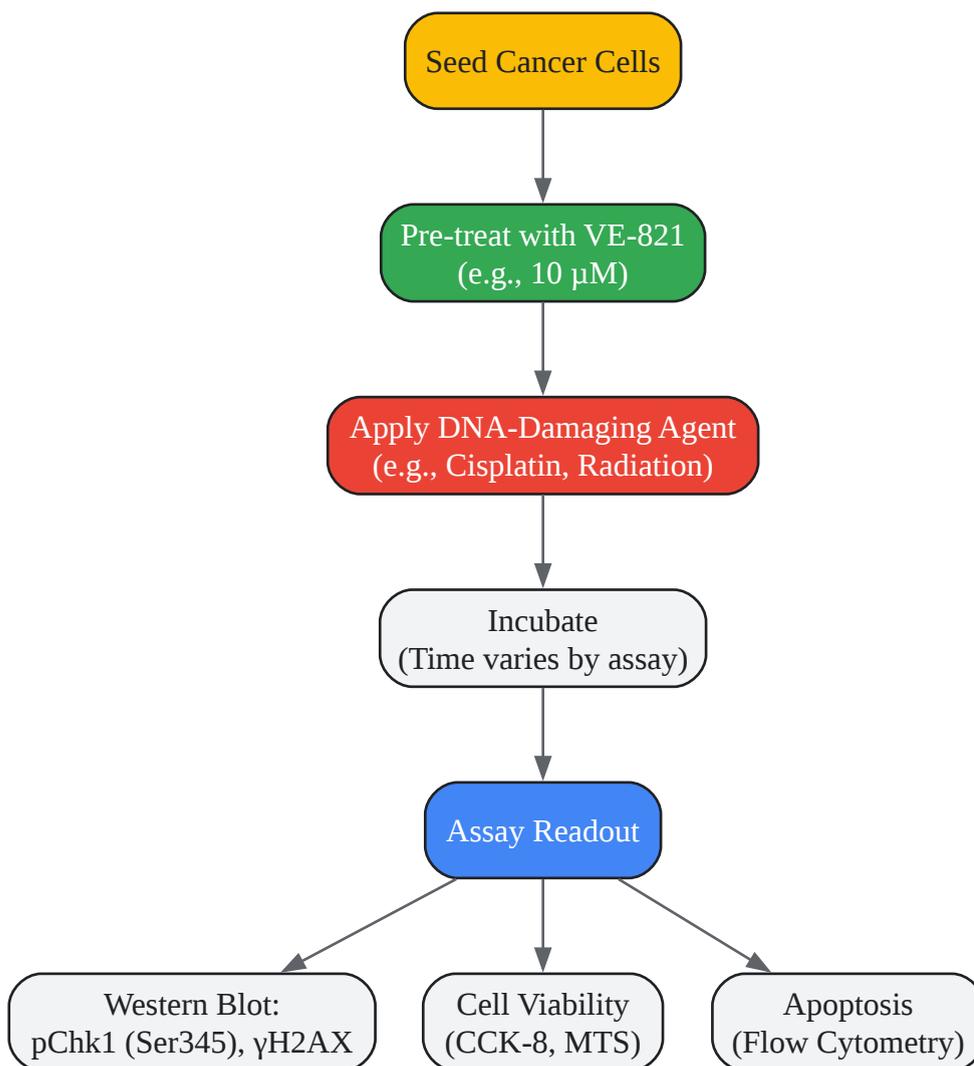
The table below lists the published inhibitory constants ( $K_i$ ) and  $IC_{50}$  values for **VE-821** against its primary target and related kinases.

Target	$K_i$ / $IC_{50}$	Notes
ATR	$K_i = 13$ nM [1] [3] [5]	Primary target; $IC_{50} = 26$ nM (cell-free) [1] [3]
ATM	$K_i = 16$ $\mu$ M [1] [3]	>1,200-fold selectivity over ATR [1] [4]
DNA-PK	$K_i = 2.2$ $\mu$ M [1] [3]	~170-fold selectivity over ATR [1] [4]
PI3Ky	$K_i = 3.9$ $\mu$ M [1] [3]	~300-fold selectivity over ATR [1] [4]

Target	Ki / IC <sub>50</sub>	Notes
mTOR	Ki >1 $\mu$ M [1] [3]	Minimal activity [1]

## Key Experimental Protocols

The following diagram illustrates a typical workflow for using **VE-821** in cell-based studies, particularly in chemosensitization experiments:



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### 1. Kinase Inhibition Assay (Cell-Free)

- **Method:** Radiometric phosphate incorporation assay. [1] [3]
- **Procedure:** A stock solution containing buffer, kinase, and target peptide is prepared. **VE-821** in DMSO is added (final DMSO concentration ~7%). The reaction is initiated with [ $\gamma$ - $^{33}\text{P}$ ]ATP, incubated at 25°C, stopped with phosphoric acid, and peptides are captured on a phosphocellulose membrane for measurement. [1] [3]

## 2. Cell-Based Assays (Example: Chemosensitization)

- **Cell Lines:** Frequently used in various cancer cell lines (e.g., pancreatic PSN-1, MiaPaCa-2; gastric MKN-45, AGS). [6] [5]
- **Treatment:**
  - Plate cells and allow them to adhere. [1]
  - Pre-treat or co-treat cells with **VE-821** (typical range 1-10  $\mu\text{M}$ ). [6] [5]
  - Apply DNA-damaging agents (e.g., Cisplatin, Gemcitabine, ionizing radiation). [6] [5]
- **Incubation Time:** Varies; viability assays often last 72-96 hours. [1] [6]
- **Readouts:**
  - **Viability:** Measured by MTS, CCK-8, or Cell Titer Glo assays. [1] [6]
  - **Apoptosis:** Quantified by flow cytometry (Annexin V/PI). [6]
  - **Mechanism:** Western blotting for pChk1 (Ser345),  $\gamma\text{H2AX}$ , and cleaved caspases. **VE-821** should inhibit ATR-mediated Chk1 phosphorylation. [6] [5]

## Key Research Applications & Findings

**VE-821** is primarily used to investigate ATR's role in the DNA damage response and to overcome treatment resistance:

- **Sensitizer for Chemotherapy:** **VE-821** significantly sensitizes gastric cancer cells and organoids to **Cisplatin** by inhibiting the ATR-CHK1 DNA damage response pathway and reversing cisplatin-induced STAT3 activation. [6]
- **Sensitizer for Radiotherapy:** **VE-821** increases the sensitivity of pancreatic cancer cells to **radiation** and **Gemcitabine** under both normoxic and hypoxic conditions, inhibiting radiation-induced G2/M arrest. [5]
- **Research Tool in Fundamental Biology:** Used to dissect signaling pathways, such as the intrinsic S/G2 checkpoint that prevents premature mitotic entry. [7]

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